Demethylvestitol

Vue d'ensemble

Description

Applications De Recherche Scientifique

Scientific Research Applications

Demethylvestitol has been investigated across several domains:

- Chemistry : It serves as a model compound for studying isoflavonoid chemistry and reactions. Its structural properties allow researchers to explore reaction mechanisms and develop new synthetic methodologies .

- Biology : The compound has been studied for its role in plant defense mechanisms. For instance, it is produced by the adzuki bean in response to fungal infections, indicating its potential role in antifungal defense .

-

Medicine : this compound has been explored for various therapeutic effects:

- Anti-inflammatory : Research indicates that it may inhibit inflammatory pathways .

- Antioxidant : Its antioxidant properties contribute to cellular protection against oxidative stress.

- Anticancer : Studies have demonstrated its potential to induce apoptosis in cancer cells with minimal toxicity to normal cells .

- Industry : The compound is utilized in developing natural product-based pharmaceuticals and nutraceuticals due to its bioactive properties .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Cancer Treatment

- Objective : Evaluate anticancer effects in breast cancer models.

- Results : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells, suggesting a promising avenue for cancer therapy.

-

Infection Control

- Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Results : Showed effective inhibition of growth in multi-drug resistant strains, indicating its potential as an antimicrobial agent.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Isoflavonoid model compound | Useful for studying reaction mechanisms |

| Biology | Plant defense | Produced in response to fungal infections |

| Medicine | Anti-inflammatory | Inhibits inflammatory pathways |

| Antioxidant | Protects against oxidative stress | |

| Anticancer | Induces apoptosis in cancer cells | |

| Industry | Pharmaceuticals | Development of bioactive compounds |

Mécanisme D'action

Target of Action

Demethylvestitol is an isoflavan compound . Isoflavans are a type of polyphenolic compound, which are known for their antioxidant properties.

Mode of Action

It’s worth noting that compounds inhibiting c14 demethylation during sterol formation have been associated with disrupting cell membrane integrity

Biochemical Pathways

This compound is classified as a hydroxyisoflavan . Hydroxyisoflavans are polycyclic compounds containing a hydroxylated isoflavan skeleton . .

Result of Action

This compound has been associated with anti-inflammatory and antiviral properties . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Demethylvestitol can be synthesized through several methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves using solvents such as ethyl acetate to isolate the compound from plants like Spatholobus suberectus . The extracted compound is then purified and crystallized to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The plant material is subjected to solvent extraction, followed by separation techniques such as chromatography. The final product is obtained through crystallization and drying .

Analyse Des Réactions Chimiques

Types of Reactions: Demethylvestitol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the aromatic ring of this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated derivatives and other substituted products.

Comparaison Avec Des Composés Similaires

Demethylvestitol is unique among isoflavans due to its specific structural features and biological activities. Similar compounds include:

Vestitol: Another isoflavan with similar antioxidant and anti-inflammatory properties.

Biochanin A: An isoflavone with comparable biological activities but different structural features.

Genistein: A well-known isoflavone with extensive research on its health benefits.

This compound stands out due to its specific hydroxylation pattern and its presence in traditional Chinese medicine formulations .

Activité Biologique

Demethylvestitol, an isoflavan compound, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, including antibacterial, antifungal, and potential anticancer properties.

Chemical Structure and Source

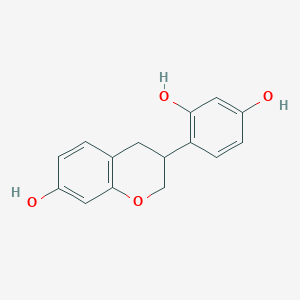

This compound is a derivative of vestitol, primarily found in the plant species of the genus Lotus, particularly in Lotus japonicus. Its structural formula can be represented as follows:

This compound belongs to the class of isoflavones, which are known for their phytoestrogenic properties and potential health benefits.

1. Antifungal Activity

This compound has demonstrated significant antifungal properties. According to research conducted by Duke (1992), it exhibits an effective concentration (ED50) ranging between 38-100 µg/mL against various fungal pathogens. This activity suggests its potential utility in agricultural applications as a natural fungicide.

| Compound | ED50 (µg/mL) |

|---|---|

| This compound | 38 - 100 |

2. Antibacterial Effects

Studies have indicated that extracts containing this compound possess antibacterial properties. For instance, the butanol extract from Lotus halophilus, rich in isoflavones including this compound, showed notable activity against both Gram-positive and Gram-negative bacteria, further supporting its potential as a natural antimicrobial agent .

3. Anticancer Potential

Emerging evidence suggests that this compound may have anticancer effects. In vitro studies have shown that isoflavones can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis .

The biological activity of this compound is attributed to its ability to interact with cellular signaling pathways. It has been observed to influence the expression of genes involved in apoptosis and cell cycle regulation. Additionally, its role as a phytoalexin suggests it may enhance plant defense mechanisms against pathogens by inducing stress response pathways .

Case Study 1: Elicitation of Vestitol Production

A study investigated the role of chitosan in eliciting vestitol production in Lotus japonicus. Results indicated that chitosan treatment led to a significant increase in vestitol levels, which may also enhance the production of this compound. The study highlighted the importance of environmental factors and elicitors in modulating phytochemical profiles in plants .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that this compound interacts with key proteins involved in microbial resistance and cancer cell proliferation, providing insights into its potential therapeutic applications .

Propriétés

IUPAC Name |

4-(7-hydroxy-3,4-dihydro-2H-chromen-3-yl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c16-11-3-4-13(14(18)6-11)10-5-9-1-2-12(17)7-15(9)19-8-10/h1-4,6-7,10,16-18H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZBXHPHEBCWLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=CC(=C2)O)C3=C(C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316570 | |

| Record name | Demethylvestitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65332-45-8 | |

| Record name | Demethylvestitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65332-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demethylvestitol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065332458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demethylvestitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEMETHYLVESTITOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YG211N26G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Demethylvestitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: In which plant species has demethylvestitol been identified?

A1: this compound has been isolated from various plant species, including:

- Adzuki bean (Vigna angularis) []

- Erythrina sandwicensis []

- Derris elliptica (Roxb.) Benth. []

- Sesbania grandiflora []

Q2: What is the role of this compound in these plants?

A2: While its exact function in all these plants requires further investigation, this compound, like other isoflavonoids, is likely involved in plant defense mechanisms. For example, in adzuki bean, this compound was identified as one of nine antifungal stress compounds produced in response to infection by the fungal pathogen Cephalosporium gregatum type B []. This suggests a role for this compound in protecting the plant from fungal diseases.

Q3: Are there any studies investigating the biosynthesis of this compound?

A3: While there are no studies specifically focusing on this compound biosynthesis, research on related isoflavonoids, such as those found in Phaseolus mungo L. [], provides insights. These studies indicate that isoflavonoid biosynthesis is often induced by stress factors like fungal infection or exposure to metal ions. This induction likely triggers a complex enzymatic pathway involving chalcone synthase, chalcone isomerase, and isoflavone synthase enzymes, ultimately leading to the production of diverse isoflavonoids, potentially including this compound.

Q4: Beyond antifungal activity, are there other potential bioactivities associated with this compound?

A4: While research on this compound specifically is limited, its structural similarity to other isoflavonoids suggests potential for various bioactivities. For example, related compounds like medicarpin and sativan, also found in Sesbania grandiflora [], have been studied for their potential antioxidant, anti-inflammatory, and anticancer properties. Further research is needed to explore if this compound shares any of these bioactivities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.